2-Amino-3-(trifluoromethyl)benzoic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
2-Amino-3-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of antimicrobial compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of benzoisothiazolones, where it acts as a precursor molecule. The interactions between this compound and these biomolecules are crucial for the formation of the final antimicrobial products.
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of genes involved in antimicrobial resistance, thereby impacting the overall cellular response to antimicrobial agents . Additionally, its presence can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in antimicrobial synthesis, thereby modulating the production of antimicrobial agents . These interactions often involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The compound’s ability to influence gene expression further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into antimicrobial agents . These pathways often involve multiple steps, with the compound undergoing enzymatic transformations to produce the final antimicrobial products. The presence of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation. The transport and distribution of this compound are critical for its biological activity, as they determine the compound’s availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound is present at the right place and time to exert its effects on cellular processes.
Preparation Methods
The synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with 2-trifluoromethylaniline, which undergoes a series of reactions including chloral hydrate and hydroxylamine hydrochloride to form 2-amino derivatives. These derivatives are then converted into o-dicarbonyl derivatives in concentrated sulfuric acid, followed by oxidation with hydrogen peroxide in sodium hydroxide aqueous solution to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Amino-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: It can be reduced under specific conditions to form different derivatives.
Common reagents and conditions used in these reactions include concentrated sulfuric acid, hydrogen peroxide, and sodium hydroxide. The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
2-Amino-3-(trifluoromethyl)benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of antimicrobial benzoisothiazolones and dithiobis(benzamides).
Biology: The compound is used in the study of enzyme inhibitors and as a building block for more complex molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid can be compared with other similar compounds such as:
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-6-(trifluoromethyl)benzoic acid
These compounds share similar structural features but differ in the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly affect their chemical reactivity and biological activity, making this compound unique in its applications and effectiveness .
Properties
IUPAC Name |
2-amino-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVJVQEDSDPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345454 | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-12-2 | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Amino-3-(trifluoromethyl)benzoic acid a valuable starting material for synthesizing fluorinated nucleosides?
A1: The research highlights the significance of this compound as a precursor in the multi-step synthesis of a novel fluorinated nucleoside. The paper describes how this compound is utilized to construct the (1H)-8-trifluloromethyl-2-methyl-4-quinazolinone core []. This core structure is then subjected to ribosylation, introducing a sugar moiety, a characteristic feature of nucleosides.
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